

fundamental optical properties of ϵ -Ga₂O₃ thin films

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Compound of Interest

Compound Name: Gallium oxide

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An In-depth Technical Guide on the Fundamental Optical Properties of ϵ -Ga₂O₃ Thin Films

Introduction to ϵ -Gallium Oxide (ϵ -Ga₂O₃)

Gallium oxide (Ga₂O₃) is an ultra-wide bandgap semiconductor that has garnered significant research interest for its potential applications in high-power electronics, solar-blind ultraviolet (UV) photodetectors, and other optoelectronic devices.^[1] It exists in several crystalline polymorphs, including α , β , γ , δ , and ϵ phases. Among these, the monoclinic β -phase is the most thermally stable and widely studied.

However, the metastable epsilon-phase (ϵ -Ga₂O₃) has emerged as a compelling alternative. It possesses an orthorhombic or hexagonal crystal structure, which offers compatibility for epitaxial growth on commercially available hexagonal substrates like sapphire (Al₂O₃) and silicon carbide (SiC).^[1] Furthermore, ϵ -Ga₂O₃ exhibits strong spontaneous polarization, a property not present in the centrosymmetric β -phase, which could be advantageous for creating high-density two-dimensional electron gases in heterostructures.^[1] Understanding the fundamental optical properties of ϵ -Ga₂O₃ thin films is crucial for the design and optimization of novel electronic and optoelectronic devices.

Fundamental Optical Properties

The interaction of ϵ -Ga₂O₃ thin films with light is governed by several key optical parameters, which are intrinsically linked to the material's electronic band structure and the presence of crystalline defects.

Optical Band Gap (E_g)

The optical band gap is a critical parameter that defines the energy range for light absorption and transmission. For ϵ -Ga₂O₃, the band gap is in the deep UV range, making it transparent to visible light and highly absorbent of short-wavelength UV radiation.[1] The material is reported to have a direct optical transition.[2]

The optical band gap can be anisotropic. For (0001)-oriented ϵ -Ga₂O₃ films, the pseudo-ordinary (a-b plane) and extraordinary (c-axis) optical bandgaps have been estimated at approximately 4.85 eV and 4.76 eV, respectively.[3] Other studies have reported direct optical bandgap values in the range of 4.9 eV to 5.28 eV, with variations depending on the synthesis method and measurement conditions.[2][4]

Refractive Index (n) and Extinction Coefficient (k)

The complex refractive index ($\tilde{n} = n + ik$) describes how light propagates through and is absorbed by a material. The real part, the refractive index (n), relates to the phase velocity of light in the material, while the imaginary part, the extinction coefficient (k), quantifies the amount of light absorbed at a specific wavelength.

For ϵ/k -Ga₂O₃ thin films, a refractive index of approximately 1.96 (at 633 nm) has been reported.[4] The extinction coefficient is typically very low (on the order of 10^{-5}) in the visible spectrum, confirming the material's high transparency, and increases sharply as the photon energy approaches the band gap.[5] These parameters are commonly determined using spectroscopic ellipsometry.

Photoluminescence (PL)

Photoluminescence spectroscopy is a powerful technique to investigate the electronic structure and defect states within a semiconductor. When ϵ -Ga₂O₃ is excited with photons of energy greater than its band gap, it emits light at specific wavelengths. The PL spectra of Ga₂O₃ polymorphs are typically characterized by broad emission bands in the UV, blue, and green regions of the spectrum.

These emissions are not typically from direct band-to-band recombination but are attributed to the recombination of self-trapped excitons (STEs) and transitions involving intrinsic point defects, such as gallium vacancies (VGa), oxygen vacancies (VO), and their complexes.[6][7]

In undoped Ga_2O_3 , photogenerated holes can become localized on oxygen atoms, forming self-trapped holes (STHs), which then capture an electron to form an STE. The recombination of this STE, or its interaction with nearby donor-acceptor pairs, leads to the characteristic broad luminescence.[8] For instance, blue luminescence is often associated with donor-acceptor pair recombination involving VGa and VO.[6]

Data Summary of Optical Properties

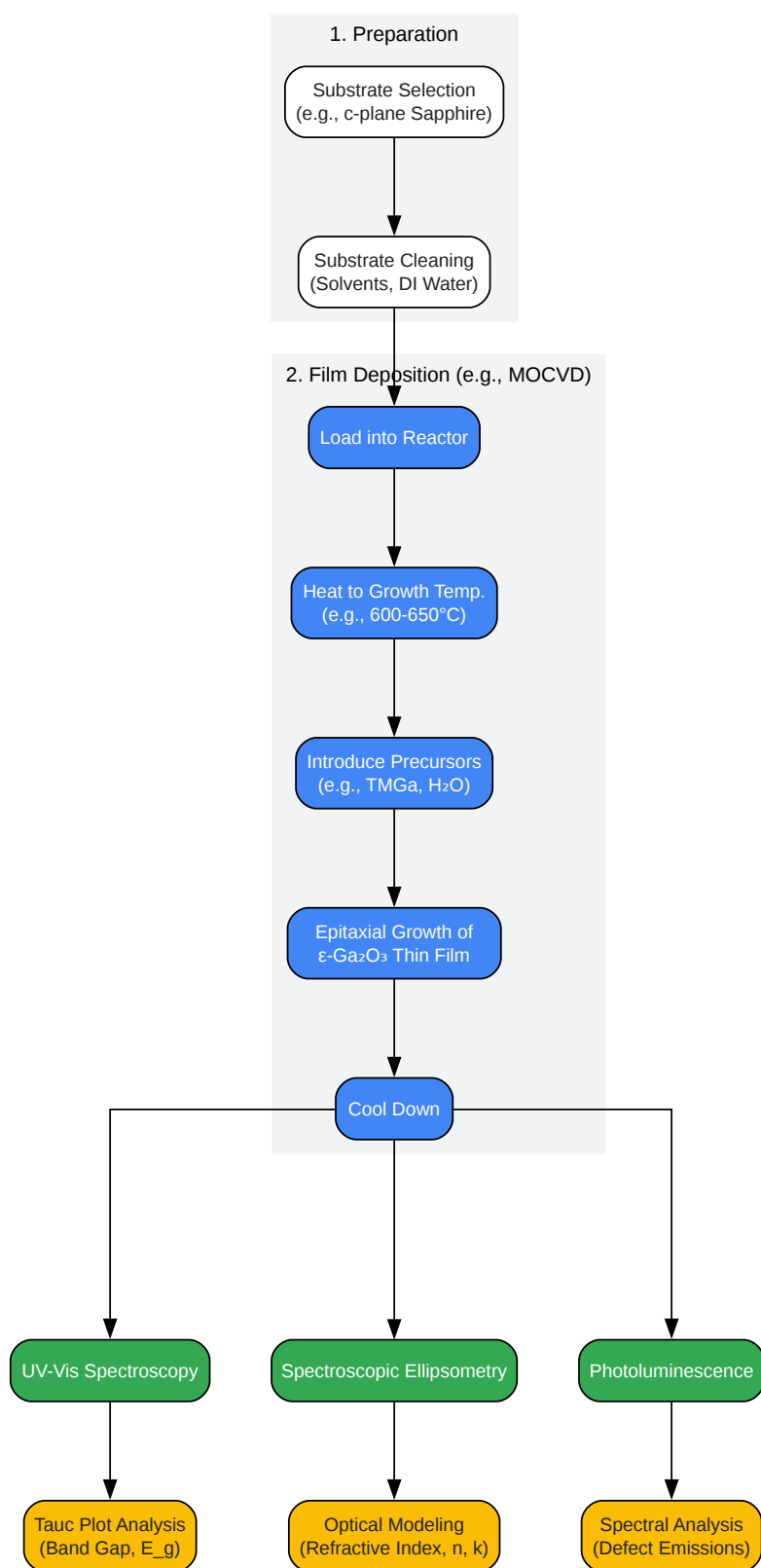
The following table summarizes the key quantitative optical parameters for $\epsilon\text{-Ga}_2\text{O}_3$ thin films as reported in the literature.

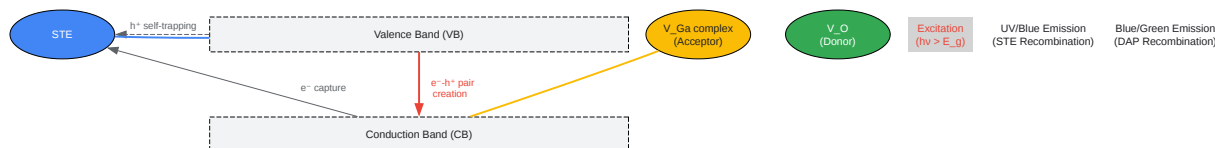
Optical Parameter	Reported Value(s)	Synthesis Method / Substrate	Measurement Technique	Reference
Optical Band Gap (E_g)	4.85 ± 0.02 eV (pseudo-ordinary)	Mist-CVD / $\alpha\text{-Al}_2\text{O}_3$	Spectroscopic Ellipsometry	[3]
4.76 ± 0.02 eV (pseudo-extraordinary)	Mist-CVD / $\alpha\text{-Al}_2\text{O}_3$	Spectroscopic Ellipsometry	[3]	
4.92 eV (direct)	LI-MOCVD / Sapphire	UV-Vis Spectroscopy	[2]	
5.22–5.28 eV (direct)	ALD / Si(100) & SiO_2	UV-Vis Spectroscopy	[4]	
Refractive Index (n)	1.96 ± 0.03 (at 633 nm)	ALD / Si(100) & SiO_2	Spectroscopic Ellipsometry	[4]
Photoluminescence (PL) Peaks	~3.0 - 3.4 eV (Blue/UV)	Electron Beam Evaporation	Photoluminescence	[8]
~2.3 - 2.6 eV (Green)	RF Magnetron Sputtering	Cathodoluminescence	[6]	

Note: Some sources refer to a mixed $\kappa/\epsilon\text{-Ga}_2\text{O}_3$ phase, which is reflected in the table.

Synthesis and Characterization Workflow

The optical properties of ϵ -Ga₂O₃ thin films are highly dependent on their crystalline quality, which is controlled by the synthesis process. Chemical vapor deposition (CVD) methods, such as metal-organic CVD (MOCVD) and mist-CVD, are commonly used to grow high-quality epitaxial films.^[1] Key parameters influencing film quality include growth temperature, precursor flow rates, and the choice of substrate.^[1]





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